5-({[1,1'-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine
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Overview
Description
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine is an organic compound that features a complex aromatic structure. This compound is known for its applications in various fields, including materials science and organic chemistry. Its unique structure, which includes a biphenyl group and a benzene ring connected through an oxy-methyl linkage, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine typically involves multiple steps. One common method includes the reaction of 4-bromomethylbiphenyl with 1,3-diaminobenzene under basic conditions to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) for halogenation; HNO3/H2SO4 for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The biphenyl and benzene rings provide a rigid structure that can fit into binding sites, while the diamine groups can form hydrogen bonds or ionic interactions with target molecules. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected benzene rings.
1,3-Diaminobenzene: A benzene ring with two amino groups at the 1 and 3 positions.
4-Bromomethylbiphenyl: A biphenyl derivative with a bromomethyl group.
Uniqueness
5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine is unique due to its combination of a biphenyl group and a benzene ring connected through an oxy-methyl linkage. This structure provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
171240-34-9 |
---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 |
Purity |
95 |
Origin of Product |
United States |
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